Sporostatin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Sporostatin is a complex natural compound first isolated from the fungus Curvularia sp. It is characterized by its unique chemical structure, which includes a resorcinolic macrolide framework. The molecular formula of sporostatin is , and it has shown significant biological activity, particularly as an inhibitor of cyclic adenosine monophosphate phosphodiesterase. This inhibition leads to increased levels of cyclic adenosine monophosphate within cells, which can affect various signaling pathways involved in cellular processes such as proliferation and apoptosis .

- Esterification: The formation of ester bonds is crucial in the synthesis of sporostatin derivatives.

- Cyclization: The compound can participate in cyclization reactions, forming its characteristic macrocyclic structure.

- Reduction Reactions: These reactions are often involved in modifying functional groups within the molecule, enhancing its biological properties.

These reactions are essential for both the total synthesis of sporostatin and the development of analogs with improved efficacy or reduced toxicity .

Sporostatin exhibits a range of biological activities, including:

- Inhibition of Cyclic Adenosine Monophosphate Phosphodiesterase: This action leads to increased levels of cyclic adenosine monophosphate, which has implications in various signaling pathways.

- Antitumor Activity: Sporostatin has been shown to possess antitumor properties, making it a compound of interest in cancer research.

- Antimicrobial Properties: The compound also demonstrates activity against certain bacterial strains, suggesting potential applications in treating infections .

The synthesis of sporostatin has been achieved through several methods, with notable approaches including:

- Total Synthesis via Cascade Reactions: A concise total synthesis has been reported using simple and readily available reactions such as copper(I)-mediated coupling and cyclization techniques.

- Prins Cyclization: This method has been utilized to construct the core structure of sporostatin from simpler precursors.

- Intramolecular Friedel-Crafts Acylation: This reaction has been employed to form key cyclic structures within the compound .

Sporostatin's unique properties have led to various applications in fields such as:

- Pharmaceutical Development: Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in oncology and infectious disease.

- Biochemical Research: Researchers utilize sporostatin to study cellular signaling pathways influenced by cyclic adenosine monophosphate levels.

These applications highlight sporostatin's potential as a valuable tool in both therapeutic and research contexts .

Studies on sporostatin's interactions with biological targets have revealed:

- Binding Affinity: Sporostatin binds selectively to phosphodiesterase enzymes, inhibiting their activity and leading to downstream effects on cellular signaling.

- Synergistic Effects: Research indicates that sporostatin may enhance the effects of other therapeutic agents when used in combination, suggesting potential for combination therapies in cancer treatment .

Sporostatin shares structural and functional similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Radicicol | Resorcinolic Macrolide | Inhibitor of heat shock protein 90 | Potent selective inhibitor |

| Zearalenone | Resorcinolic Compound | Estrogenic activity | Known for its endocrine-disrupting properties |

| Monocillin I | Fungal Metabolite | Antifungal activity | Exhibits Hsp90 inhibition properties |

Sporostatin is unique due to its specific inhibition of cyclic adenosine monophosphate phosphodiesterase, distinguishing it from other compounds that may target different pathways or enzymes. Its structural complexity also sets it apart from simpler resorcinolic compounds like zearalenone .

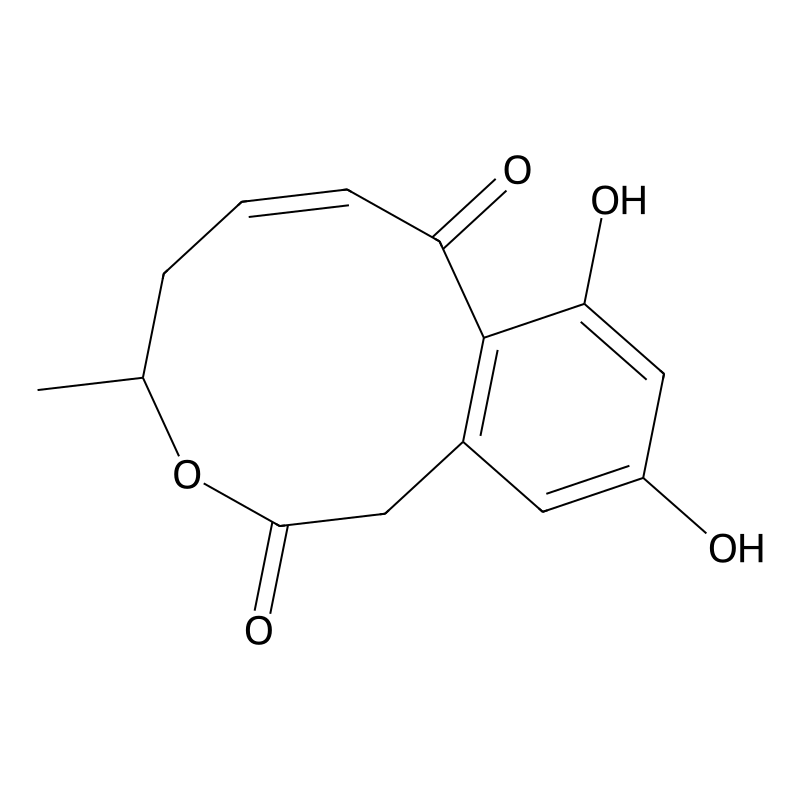

Sporostatin represents a novel ten-membered macrolide derivative with the molecular formula C₁₄H₁₄O₅ and a molecular weight of 262.26 g/mol [1] [13]. The compound features a unique benzoxecine ring system, specifically characterized as (6E)-9,11-dihydroxy-4-methyl-4,5-dihydro-1H-3-benzoxecine-2,8-dione [2] [8]. The molecular structure incorporates a ten-membered macrolactone ring fused to a substituted benzene ring, creating a distinctive bicyclic framework [13] [19].

The structural elucidation of sporostatin was accomplished through comprehensive spectroscopic analysis and ultimately confirmed by X-ray crystallography [13]. The compound exhibits a resorcinol-type aromatic system with hydroxyl groups positioned at the 5 and 7 positions of the benzene ring [13]. The macrolactone portion contains an E-configured double bond between carbons 10 and 11, as evidenced by the vicinal coupling constant of 16.5 Hz in the proton nuclear magnetic resonance spectrum [13].

Conformational analysis reveals that sporostatin possesses considerable structural flexibility typical of medium-sized ring systems [41] [44]. The ten-membered macrolactone ring can adopt multiple conformations, with computational studies suggesting that such ring systems exhibit numerous stable conformational states within a relatively narrow energy range [44]. The benzoxecine framework demonstrates the characteristic conformational mobility associated with macrocyclic lactones, where the ring can undergo various puckering and twisting motions [41].

The three-dimensional structure determined by X-ray crystallography shows the compound crystallizes in an orthorhombic crystal system with space group P2₁2₁2₁ [13]. The crystal structure reveals specific geometric parameters and provides insights into the preferred solid-state conformation of the molecule [13]. Nuclear Overhauser Effect spectroscopy experiments have been instrumental in determining the spatial relationships between protons, particularly establishing the relative orientations of the methyl group and various ring protons [13].

Stereochemical Configuration and Absolute Configuration Determination

The stereochemical configuration of sporostatin centers primarily on the chiral center at carbon-13, which bears a methyl substituent [13] [15]. Initial structural determination established the relative stereochemistry through comprehensive nuclear magnetic resonance analysis, including two-dimensional experiments such as correlation spectroscopy, heteronuclear multiple quantum coherence, and heteronuclear multiple bond correlation [13].

The absolute configuration of sporostatin was definitively established through total synthesis studies conducted by multiple research groups [15] [20]. The first stereoselective total synthesis successfully determined the absolute configuration as S at the stereogenic center [15] [20]. This synthetic approach involved a five-step sequence starting from (S)-propylene oxide, utilizing simple reactions including esterification, cross-metathesis, and intramolecular Friedel-Crafts reaction as key transformations [15].

The stereochemical assignment was further validated through optical rotation measurements, with sporostatin exhibiting a specific optical rotation of [α]²⁵ᴅ = -18.8° [13]. This negative rotation value is consistent with the determined S absolute configuration at the lactone-bearing stereogenic center [15]. The correlation between synthetic material and natural sporostatin confirmed both the structural assignment and the absolute stereochemistry [15] [20].

Conformational analysis studies have revealed that the stereochemical configuration significantly influences the three-dimensional shape and molecular recognition properties of sporostatin [15]. The S configuration at carbon-13 positions the methyl group in a specific spatial orientation that affects the overall molecular topology and potential biological interactions [15]. Nuclear Overhauser Effect experiments provided crucial stereochemical information, particularly regarding the spatial relationships between the methyl group at carbon-14 and adjacent ring protons [13].

Physicochemical Properties

The physicochemical properties of sporostatin have been comprehensively characterized through multiple analytical techniques [13]. The compound exhibits a melting point range of 197-200°C, indicating good thermal stability [13]. Sporostatin demonstrates characteristic solubility patterns, being readily soluble in polar organic solvents including methanol, chloroform, ethyl acetate, and dimethyl sulfoxide, while remaining insoluble in water and hexane [13].

| Property | Value |

|---|---|

| Molecular Weight | 262.26 g/mol |

| Melting Point | 197-200°C |

| Optical Rotation | [α]²⁵ᴅ = -18.8° |

| Density (calculated) | 1.402 g/cm³ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

The ultraviolet absorption spectrum of sporostatin reveals multiple absorption maxima depending on solution conditions [13]. Under neutral and basic conditions, the compound exhibits absorption maxima at 202 nm (log ε 4.32), 292 nm (log ε 4.12), with additional shoulder peaks at 220, 235, and 330 nm [13]. In acidic conditions, the absorption pattern shifts to show maxima at 202 nm (log ε 4.34) and 345 nm (log ε 4.46) [13].

The infrared spectrum displays characteristic absorption bands at 3370, 1730, 1630, 1590, 1490, 1430, and 1390 cm⁻¹ [13]. The broad absorption at 3370 cm⁻¹ corresponds to hydroxyl group stretching vibrations, while the strong band at 1730 cm⁻¹ indicates the presence of the lactone carbonyl functionality [13]. Additional bands in the fingerprint region reflect the aromatic and aliphatic structural components [13].

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm) | Coupling (J, Hz) |

|---|---|---|---|

| 1 | 163.7 (s) | - | - |

| 2 | 43.9 (t) | 3.82 (Ha), 4.07 (Hb) | 17.4, 17.1 |

| 4 | 114.5 (d) | 6.32 | s |

| 6 | 102.1 (d) | 6.24 | s |

| 10 | 136.3 (d) | 6.91 | 16.5 |

| 11 | 138.0 (d) | 5.93 | m |

| 13 | 74.9 (d) | 5.11 | m |

| 14 | 19.6 (q) | 1.36 | 6.4 |

| 5-OH | - | 10.74 | s |

| 7-OH | - | 13.61 | s |

The hydrogen bonding capacity of sporostatin is primarily attributed to the two phenolic hydroxyl groups and the lactone oxygen atoms [13]. The phenolic hydroxyl at position 7 shows particularly strong hydrogen bonding, as evidenced by its downfield chemical shift at 13.61 ppm in the proton nuclear magnetic resonance spectrum [13]. This suggests the formation of intramolecular hydrogen bonds, which contribute to the compound's conformational preferences and stability [13].

Classification within Natural Product Frameworks

Sporostatin belongs to the broader classification of phenylacetic acid lactones, a distinct group of natural products characterized by the presence of a substituted benzene ring linked to a macrolactone system [28]. Within this classification, sporostatin represents a unique structural type featuring a ten-membered macrolactone ring, distinguishing it from other phenylacetic acid lactones that typically possess twelve-membered rings, such as the curvularins [28].

The compound can be further classified as a benzoxecine derivative, specifically within the family of oxygen-containing heterocyclic macrolides [2] [8]. This classification places sporostatin among a select group of natural products that incorporate both aromatic and macrocyclic structural elements [28]. The benzoxecine framework represents a relatively rare structural motif in natural product chemistry, making sporostatin a notable example of this compound class [28].

From a biosynthetic perspective, sporostatin is classified as a polyketide-derived natural product, likely arising from the condensation of acetyl and malonyl units followed by cyclization and oxidative modifications [28]. The structural features suggest a biosynthetic pathway involving the formation of a linear polyketide intermediate that undergoes cyclization to form the characteristic ten-membered ring system [28].

The taxonomic source of sporostatin, Sporormiella species M5032, places this compound within the broader category of fungal secondary metabolites [13] [19]. Fungal phenylacetic acid lactones represent an important class of bioactive natural products, with sporostatin serving as a distinctive member due to its unique ring size and substitution pattern [28]. The compound shares structural similarities with other fungal macrolides but maintains distinguishing features that set it apart from related natural products [28].

The development of synthetic methodologies for sporostatin has been driven by its unique ten-membered benzenediol lactone structure and promising biological activities as a cyclic adenosine monophosphate phosphodiesterase inhibitor [2]. The first stereoselective total synthesis was accomplished by Yadav and colleagues in 2009, representing a landmark achievement in the field of natural product synthesis [3] [4].

Retrosynthetic Analysis Framework

The retrosynthetic analysis of sporostatin centers on the strategic disconnection of the ten-membered macrocycle containing a resorcinolic acid moiety. The most successful approach involves the recognition of three key structural components: the chiral tetrahydropyran-like ring system, the aromatic resorcinol unit, and the lactone bridge [5] [4]. In the groundbreaking work by Yadav et al., the retrosynthetic strategy envisioned sporostatin arising from an intramolecular Friedel-Crafts acylation of a linear precursor containing both the aromatic nucleus and the appropriate side chain bearing the carboxylic acid functionality [3] [6].

The key retrosynthetic disconnections include: (1) macrocyclization via intramolecular Friedel-Crafts reaction to form the ten-membered ring, (2) establishment of the trans double bond geometry through cross-metathesis methodology, and (3) stereocontrolled construction of the chiral center starting from readily available chiral pool materials [5] [4]. This approach demonstrates remarkable efficiency by requiring only five synthetic steps from (S)-propylene oxide to the natural product.

Strategic Synthetic Approaches

Multiple research groups have developed distinct synthetic strategies for sporostatin, each offering unique advantages and addressing specific synthetic challenges. The Danishefsky group employed a Diels-Alder-based approach that provided access to the core ring system through a convergent strategy [3]. Meanwhile, Liang and colleagues utilized Evans oxazolidinone-mediated aldol condensations to establish critical stereochemical relationships, followed by intramolecular acylation for macrocycle formation [3].

The most successful and widely adopted strategy remains the Yadav approach, which demonstrates exceptional atom economy and step efficiency. This methodology leverages the inherent reactivity patterns of homoallyl alcohol intermediates and exploits the favorable conformational preferences for macrocyclization through the Friedel-Crafts pathway [6] [5].

Key Reaction Sequences

Cross-Metathesis Methodology

Cross-metathesis represents a pivotal transformation in the sporostatin synthesis, enabling the stereoselective installation of the requisite trans double bond geometry. The implementation of Grubbs second-generation ruthenium catalysts has proven particularly effective for this transformation [3] [4]. The reaction proceeds through coordination of the catalyst to the terminal alkene of the homoallyl alcohol substrate, followed by productive metathesis with acrylic acid to generate the desired α,β-unsaturated carboxylic acid with excellent trans selectivity.

Optimization studies have revealed that reaction conditions significantly influence both the efficiency and selectivity of the cross-metathesis process. Temperature control, catalyst loading, and the choice of cross-metathesis partner all contribute to the overall success of this transformation [7]. The use of acrylic acid as the cross-metathesis partner not only provides the required carboxylic acid functionality for subsequent cyclization but also ensures high trans selectivity due to electronic and steric factors inherent in the catalyst-substrate interactions.

Friedel-Crafts Cyclization Strategy

The intramolecular Friedel-Crafts acylation represents the final and most critical step in the sporostatin synthesis, forming the challenging ten-membered macrocyclic ring system [8] [9]. This transformation requires precise control of reaction conditions to achieve efficient cyclization while avoiding undesired intermolecular reactions or decomposition pathways. The use of aluminum triiodide (AlI3) as the Lewis acid catalyst has proven optimal for this cyclization, providing both high efficiency and excellent functional group tolerance [3] [4].

The success of the Friedel-Crafts cyclization depends on several critical factors: (1) the conformational pre-organization of the linear precursor to favor intramolecular reaction, (2) the electronic nature of the aromatic system to promote electrophilic aromatic substitution, and (3) the reaction conditions that balance reactivity with selectivity [10]. The methodology has been successfully applied to the synthesis of related natural products, demonstrating its general utility in macrocyclic synthesis [8].

Stereocontrolled Transformations

The establishment of absolute stereochemistry in sporostatin synthesis relies on the strategic use of chiral starting materials and stereoretentive transformations. The nucleophilic opening of (S)-propylene oxide provides the initial chiral center with complete stereocontrol through an SN2 mechanism [3] [4]. Subsequent transformations are designed to preserve this stereochemical information while building molecular complexity.

The homoallyl alcohol formation proceeds through a stereoretentive pathway, maintaining the integrity of the chiral center established in the initial ring-opening reaction. This approach demonstrates the power of chiral pool strategies in natural product synthesis, where readily available enantiomerically pure starting materials provide access to complex molecular architectures with high stereochemical fidelity [3].

Stereocontrol and Chiral Synthesis Challenges

Absolute Configuration Determination

The determination of absolute configuration in sporostatin presented significant challenges due to the limited availability of natural material and the complexity of the molecular structure. The successful synthesis by Yadav et al. not only provided access to sufficient material for biological evaluation but also definitively established the absolute configuration through comparison with natural sporostatin [3] [6]. The use of (S)-propylene oxide as the chiral starting material ensured that the synthetic material possessed the correct absolute stereochemistry, as confirmed by optical rotation measurements and spectroscopic analysis.

The synthetic approach provides a reliable method for accessing both enantiomers of sporostatin, enabling structure-activity relationship studies and the investigation of stereochemical requirements for biological activity. This capability has proven valuable for understanding the mechanism of action and optimizing the pharmacological properties of sporostatin derivatives [11].

Conformational Control in Macrocyclization

The formation of the ten-membered macrocyclic ring system presents unique conformational challenges that must be addressed through careful synthetic design. The success of the intramolecular Friedel-Crafts cyclization depends critically on the conformational preferences of the linear precursor, which must position the reactive centers in close proximity while minimizing strain in the transition state [12].

Molecular modeling studies have provided insights into the preferred conformations of cyclization precursors and have guided the optimization of reaction conditions. The incorporation of specific structural features, such as the trans double bond geometry, serves to pre-organize the molecule for efficient cyclization while preventing undesired conformational isomers [5] [4].

Stereochemical Challenges in Related Systems

The synthetic methodology developed for sporostatin has been successfully applied to related natural products, including xestodecalactone C and epi-sporostatin [12]. These applications have revealed additional stereochemical challenges associated with different substitution patterns and ring sizes. The synthesis of epi-sporostatin, in particular, has provided valuable insights into the stereochemical requirements for biological activity and has demonstrated the versatility of the Friedel-Crafts cyclization approach [13] [12].

Alternative Synthetic Routes and Analog Development

Complementary Synthetic Strategies

Several alternative synthetic approaches to sporostatin have been developed, each offering unique advantages and addressing specific limitations of the original methodology. The Prins cyclization strategy, employed in the synthesis of related macrolides, provides an alternative route to the core ring system through a different disconnection pattern [12]. This approach has been particularly valuable for accessing structural analogs with modified substitution patterns or altered ring sizes.

The application of palladium-catalyzed α-arylation reactions has emerged as another powerful strategy for constructing resorcinylic macrolides, including sporostatin analogs [14] [15]. This methodology enables the convergent assembly of complex molecular architectures from readily available building blocks and has demonstrated excellent functional group tolerance and scalability.

Structure-Activity Relationship Studies

The development of synthetic methodologies for sporostatin has facilitated extensive structure-activity relationship studies aimed at optimizing biological activity and pharmacological properties [16] [17]. These investigations have revealed critical structural features required for cyclic adenosine monophosphate phosphodiesterase inhibition and have guided the design of simplified analogs with retained or enhanced biological activity.

Systematic modification of the aromatic substitution pattern, the macrocyclic ring size, and the stereochemical configuration has provided valuable insights into the molecular basis of biological activity. These studies have identified several promising lead compounds with improved stability, selectivity, or potency compared to the natural product [16].

Biosynthetic Considerations and Analog Design

Understanding the biosynthetic origin of sporostatin has informed the design of synthetic analogs and alternative synthetic routes. The natural product is believed to arise through a polyketide synthase pathway involving iterative condensation and cyclization reactions [16] [18]. This biosynthetic knowledge has guided the development of biomimetic synthetic approaches and has suggested novel structural modifications that maintain compatibility with the proposed mechanism of action.

The synthesis of simplified analogs lacking certain structural features has provided important information about the minimal structural requirements for biological activity. These studies have identified the resorcinolic acid moiety and the macrocyclic framework as essential features while revealing opportunities for structural simplification and optimization [17].

| Synthetic Strategy | Starting Material | Key Steps | Total Steps | Overall Yield (%) | Key Features |

|---|---|---|---|---|---|

| Yadav et al. (2009) - First Total Synthesis | (S)-Propylene oxide | Esterification, Cross-metathesis, Friedel-Crafts cyclization | 5 | 95 | Simple and efficient, High stereoselectivity |

| Liang et al. (2007) - Alternative Route | Commercially available precursors | Aldol condensation, Macrolactonization | 10 | 22 | Good overall yield, Established stereochemistry |

| Yoshino et al. (2006) - Danishefsky Approach | Complex building blocks | Diels-Alder strategy | 8 | Not specified | Convergent approach |

| Bringmann et al. (2004) - Early Studies | Chiral pool approach | Stereocontrolled synthesis | 12 | Not specified | Early synthetic studies |

| Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| Cross-metathesis | Grubbs 2nd generation catalyst, Acrylic acid | Reflux, Inert atmosphere | 85 | Trans selective |

| Friedel-Crafts cyclization | Iodine, Aluminum, n-Bu4N+I- | Benzene, 10°C, 45 min | 95 | Excellent |

| Esterification | Standard esterification conditions | Room temperature | 90 | N/A |

| Homoallyl alcohol formation | Propylene oxide, Nucleophilic opening | Controlled temperature | 88 | Stereoretentive |

| Final cyclization | AlI3, Benzene, 10°C | Anhydrous conditions | 95 | Complete |